![molecular formula C19H19N5OS B2555187 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1351660-21-3](/img/structure/B2555187.png)
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazole ring and an indazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring and an indazole ring. These rings are likely to influence the compound’s chemical properties and potential interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amine group might participate in acid-base reactions, while the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .科学的研究の応用
Anticancer and Antitumor Applications
Research has been conducted on the synthesis of compounds similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide, demonstrating their potential in anticancer activities. For example, the study by Duran and Demirayak (2012) synthesized acetamide derivatives that exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Yurttaş, Tay, and Demirayak (2015) reported on the synthesis of benzothiazole derivatives with significant anticancer activity against some cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Applications
The development of new heterocyclic compounds incorporating the thiazole moiety has shown promising antimicrobial activities. Bondock et al. (2008) synthesized new compounds utilizing 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, which exhibited considerable antimicrobial efficacy (Bondock, Rabie, Etman, & Fadda, 2008).
Enzyme Inhibition Studies
The synthesized derivatives have also been investigated for their enzyme inhibitory properties. Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which demonstrated promising antitumor and antioxidant activities, suggesting potential applications in targeting specific enzymes involved in cancer and oxidative stress processes (Hamama, Gouda, Badr, & Zoorob, 2013).
作用機序
The mode of action of such compounds often involves interaction with specific protein targets in the cell, leading to modulation of their activity. This can result in changes in biochemical pathways within the cell, affecting cellular functions and potentially leading to therapeutic effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s activity, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-11-4-5-12(2)18-17(11)22-19(26-18)24(3)10-16(25)21-14-7-6-13-9-20-23-15(13)8-14/h4-9H,10H2,1-3H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPPLMJLRZPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

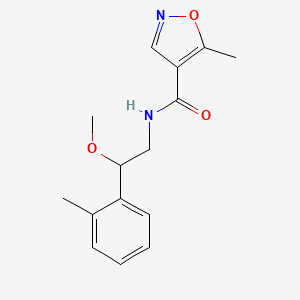
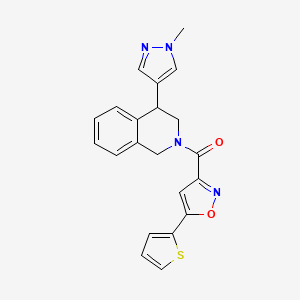
![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)
![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)

![3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)
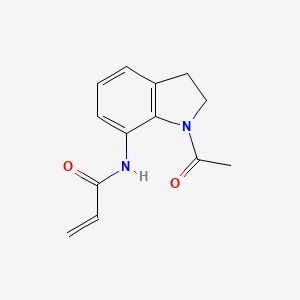
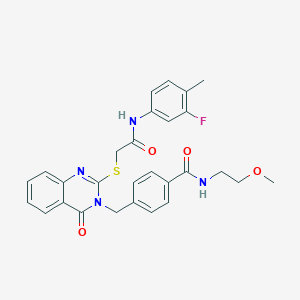
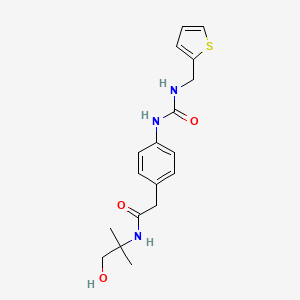
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2555122.png)

![2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2555124.png)